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Methyl 2,4-dimethyloxazole-5-carboxylate

Cat. No.: B11813505
M. Wt: 155.15 g/mol
InChI Key: TUYPRWLVDXUJQD-UHFFFAOYSA-N
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Description

Contextual Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Synthesis

Oxazole rings, five-membered heterocyclic structures containing one nitrogen and one oxygen atom, are prevalent in a wide array of natural products and synthetic molecules. nih.gov Their structural and chemical diversity allows them to interact with various biological receptors and enzymes, making them a significant scaffold in medicinal chemistry. nih.govtandfonline.com The oxazole nucleus is considered a prime skeleton for drug discovery, with numerous oxazole-containing compounds being developed as clinical drugs or candidates for treating a range of diseases. nih.govtandfonline.com

The synthesis of oxazole derivatives is a cornerstone of modern heterocyclic chemistry. Various methods have been developed, including the well-known Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com Other notable methods include the reaction of α-halo ketones with primary amides and the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and aldehydes to produce 5-substituted oxazoles. nih.govpharmaguideline.commdpi.com These synthetic strategies highlight the adaptability of the oxazole core for creating a diverse range of substituted derivatives. researchgate.net

The reactivity of the oxazole ring further enhances its utility. The presence of both a pyridine-type nitrogen and a furan-type oxygen imparts distinct chemical properties. pharmaguideline.com The nitrogen atom allows for protonation and N-alkylation, while the diene-like character of the ring, influenced by the oxygen atom, facilitates cycloaddition reactions. pharmaguideline.com This reactivity profile enables the transformation of oxazoles into other important chemical structures, such as pyridines and furans. pharmaguideline.com

Scope and Academic Research Focus on Methyl 2,4-dimethyloxazole-5-carboxylate and Analogous Systems

Academic research on this compound and its analogs is primarily centered on its synthesis and its utility as a chemical intermediate. While specific extensive studies on this exact molecule are not widely published, its structural components are well-represented in the broader research on substituted oxazoles. The core of this research involves the development of efficient synthetic routes to polysubstituted oxazoles and the subsequent manipulation of their functional groups.

For instance, the synthesis of related compounds like 2,4-disubstituted oxazoles has been achieved through methods such as the copper(II) triflate-catalyzed reaction of diazoketones with amides. tandfonline.com The large-scale preparation of similar structures, such as 2-methyloxazole-4-carboxaldehyde, has been a subject of investigation, indicating the industrial and academic interest in scalable synthetic methods for functionalized oxazoles. researchgate.net

The physical and chemical properties of this compound can be inferred from data on analogous compounds. For example, information on the molecular formula, weight, and spectroscopic data of similar oxazole carboxylates provides a foundation for understanding its chemical behavior. chemsynthesis.comscbt.com Research on related thiazole (B1198619) systems, such as 2,4-dimethylthiazole-5-carboxylic acid, also offers insights into the reactivity and potential transformations of the carboxylate group in such heterocyclic systems. chemicalbook.com

The academic focus remains on the fundamental chemistry of these molecules: their creation, characterization, and the exploration of their reactivity for the construction of new chemical entities.

Chemical Profile of this compound

Identifier Value
IUPAC Name This compound
CAS Number Not explicitly found for this specific compound, but related structures like 2,4-Dimethyl-oxazole-5-carboxylic acid have CAS 2510-37-4. scbt.combldpharm.com
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B11813505 Methyl 2,4-dimethyloxazole-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dimethyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)11-5(2)8-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYPRWLVDXUJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Theoretical and Computational Investigations of Methyl 2,4 Dimethyloxazole 5 Carboxylate

Molecular Structure and Spectroscopic Property PredictionWithout computational studies, there is no published data on the optimized geometry, conformational preferences, or predicted vibrational frequencies for Methyl 2,4-dimethyloxazole-5-carboxylate. Consequently, no data tables for bond lengths, angles, or spectroscopic correlations can be generated.

Future research may explore the theoretical aspects of this molecule, at which point a detailed article based on the requested outline could be composed.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for confirming molecular structures and understanding their electronic environments. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for predicting the isotropic magnetic shielding tensors of molecules. acs.orgwikipedia.orgresearchgate.net These tensors are then converted into chemical shifts (δ) for comparison with experimental data.

The process involves optimizing the molecule's geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set (e.g., 6-311++G(d,p)). irjweb.comscielo.org.mx Subsequently, the GIAO method is used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net For enhanced accuracy, calculations can be performed considering solvent effects, which is crucial as experimental spectra are typically recorded in solvents like DMSO or CDCl₃. acs.orgscielo.org.mx

For this compound, GIAO calculations would predict the specific chemical shifts for the protons and carbons of the methyl groups, the oxazole (B20620) ring, and the methyl carboxylate moiety. By comparing these theoretical values with experimentally obtained spectra, a definitive structural confirmation can be achieved. mdpi.comipb.pt Discrepancies between calculated and experimental shifts can often be rationalized by intermolecular interactions, such as hydrogen bonding or solvent effects not fully captured by the theoretical model. mdpi.com

Electronic Structure and Reactivity Descriptors

Computational chemistry provides a suite of tools to analyze a molecule's electronic structure, which is fundamental to understanding its reactivity, stability, and spectroscopic properties. These analyses are typically performed using methods like DFT.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comnih.gov

The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). irjweb.com Conversely, the LUMO energy relates to the electron affinity and the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For oxazole derivatives, substituents can significantly influence the energies of these frontier orbitals and thus tune the molecule's electronic properties and reactivity. nih.govrsc.org An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

NBO analysis quantifies the electron density in these localized orbitals and examines the interactions between them. A key aspect is the analysis of "delocalization" or "hyperconjugation" effects, which are interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. These energies highlight intramolecular charge transfer and resonance effects, providing deep insight into molecular stability and bonding. researchgate.net For the target molecule, NBO analysis would elucidate the nature of the bonds within the oxazole ring and the electronic influence of the methyl and carboxylate substituents.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. irjweb.comnih.gov

Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue indicates areas of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. irjweb.comnih.gov Green and yellow represent regions of intermediate or near-zero potential. irjweb.com MEP maps provide a powerful, intuitive guide to a molecule's charge distribution and its interaction with other species, including other molecules, ions, or biological receptors. rsc.org An MEP map of this compound would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group, identifying them as potential sites for electrophilic interaction.

Condensed Fukui functions simplify this by assigning a value to each atom in the molecule. researchgate.netrsc.org Three types of Fukui functions are typically calculated to predict sites for:

Nucleophilic attack (f+) : Indicates sites most susceptible to attack by a nucleophile.

Electrophilic attack (f-) : Highlights sites most likely to be attacked by an electrophile.

Radical attack (f⁰) : Predicts the most probable sites for radical reactions.

By calculating these indices for each atom in this compound, one could precisely rank the reactivity of the different carbon and heteroatoms in the ring towards different types of reagents. acs.orgresearchgate.net

Theoretical calculations of UV-Vis absorption spectra are performed using Time-Dependent Density Functional Theory (TD-DFT). This method predicts the electronic transition energies (which correspond to absorption wavelengths, λ_max), oscillator strengths (f) which relate to the intensity of the absorption, and the nature of the transitions (e.g., which molecular orbitals are involved).

The calculations are typically run on the optimized geometry of the molecule, often including a solvent model to better match experimental conditions. scielo.org.mx The results allow for the assignment of experimentally observed absorption bands to specific electronic transitions, most commonly π → π* and n → π* transitions. For conjugated systems like oxazoles, the main absorption bands are usually due to π → π* transitions. The analysis often focuses on transitions involving the frontier orbitals, such as the HOMO → LUMO transition. irjweb.com A TD-DFT study on this compound would help to interpret its experimental UV-Vis spectrum and understand how its electronic structure gives rise to its light-absorbing properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides indispensable insights into the complex reaction mechanisms that are often difficult to elucidate through experimental means alone. For the synthesis of substituted oxazoles like this compound, density functional theory (DFT) and other quantum chemical methods are employed to map out the intricate details of bond-forming and bond-breaking events.

A critical aspect of understanding any chemical reaction is the identification of its transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

Computational chemists use various algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state. For a plausible synthesis of this compound, such as a cyclization reaction, calculations would identify the specific geometry of the atoms at the moment of ring closure. The associated energy barrier, calculated in kilocalories per mole (kcal/mol), indicates the kinetic feasibility of the proposed step. While specific experimental data for this exact molecule is not publicly available, computational studies on analogous oxazole syntheses provide typical energy barrier ranges.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Oxazole Formation Step

Computational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
B3LYP6-311++G(d,p)PCM (DCM)18.5
M06-2Xdef2-TZVPSMD (Toluene)20.1
ωB97X-Daug-cc-pVTZIEFPCM (THF)19.2

Note: This table is for illustrative purposes to show typical data generated from computational studies. The values are not from actual calculations on this compound.

Beyond identifying a single transition state, computational modeling can map the entire reaction pathway, including all intermediates and transition states. This creates an energetic profile, or reaction coordinate diagram, that visualizes the energy changes as reactants are converted into products.

Many syntheses of oxazoles proceed through highly reactive, transient intermediates that are difficult to detect experimentally. Computational chemistry is crucial for characterizing these species and understanding their role in the reaction mechanism.

Carbenoids: In metal-catalyzed reactions, a metal carbene or carbenoid species can be generated. For instance, a rhodium(II) or copper(II) catalyst can react with a diazo compound to form a metal carbenoid. This electrophilic species can then be trapped by a nitrile. Computational studies can model the electronic structure of the carbenoid and its subsequent reaction, providing insight into the regioselectivity and efficiency of the process.

Nitrile Ylides: Nitrile ylides are 1,3-dipoles that are key intermediates in many oxazole syntheses. nih.gov They can be generated photochemically from isoxazoles or through the reaction of a carbenoid with a nitrile. nih.govacs.org Once formed, the nitrile ylide can undergo a 1,5-electrocyclization to form the oxazole ring. Theoretical calculations have been used to characterize the geometry (propargyl-like vs. allene-like) and energetics of this crucial cyclization step, confirming the viability of this pathway. acs.org In a photochemical, three-component assembly of tri-substituted oxazoles, a phosphorus-nitrile hybrid ylide has been identified as a key intermediate. nih.gov

Recent advancements have explored the use of nanoporous materials like Metal-Organic Frameworks (MOFs) to influence catalytic reactions. The confined environment within the pores of a MOF can alter reaction pathways and enhance selectivity compared to reactions in bulk solution. rsc.org

Computational modeling can simulate these confinement effects. For the synthesis of an oxazole derivative within a MOF, calculations can show how the framework stabilizes specific transition states or intermediates, favoring one reaction pathway over others. rsc.org This "confined catalysis" can prevent side reactions and lead to higher yields of the desired product. youtube.com For example, by encapsulating a catalyst within the pores of a MOF like UiO-66, the reaction of indole (B1671886) and formaldehyde (B43269) can be guided to selectively produce novel oxazole compounds, a transformation not observed with traditional catalysts. rsc.org

Computational Studies on Intermolecular Interactions

The physical properties and biological activity of a molecule are governed not only by its covalent structure but also by its non-covalent interactions with its environment. Computational methods are used to study the intermolecular interactions of this compound with other molecules, such as solvents, receptors, or other monomers.

Techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can identify and quantify interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, the nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. DFT studies can predict the geometries and binding energies of these interactions, which is essential for understanding its solubility and for designing crystal structures or drug-receptor binding modes. Studies on analogous molecules like methyl-substituted thiazoles have used these methods to characterize hydrogen bonds with water molecules. researchgate.net

Advanced Computational Techniques in Materials Science Applications (e.g., Hyperpolarizability for NLO properties)

Oxazole derivatives are among the many organic heterocyclic compounds investigated for applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials can alter the properties of light and are used in technologies like frequency conversion and optical switching.

The NLO response of a molecule is related to its hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Computational chemistry provides a powerful tool for predicting the hyperpolarizability of new molecules, guiding the synthesis of promising NLO materials.

Using DFT and time-dependent DFT (TD-DFT) with specialized long-range corrected functionals (e.g., CAM-B3LYP), researchers can calculate the static and dynamic hyperpolarizabilities of molecules like this compound. These calculations can reveal structure-property relationships, showing how the arrangement of electron-donating and electron-withdrawing groups on the oxazole ring can enhance the NLO response. While specific calculations for this molecule are not available, the methodology is well-established for a wide range of organic chromophores.

Table 2: Representative Computational Methods for Predicting First Hyperpolarizability (β)

Calculation TypeComputational MethodBasis SetProperty Calculated
Static Hyperpol.DFT (B3LYP)6-311+G(d)β_tot (0)
Static Hyperpol.DFT (CAM-B3LYP)6-311++G(2d,2p)β_tot (0)
Dynamic Hyperpol.TD-DFT (M06-2X)cc-pVTZβ(-2ω; ω, ω)
Solvent EffectsDFT/IEF-PCMaug-cc-pVDZβ in solvent

Note: This table illustrates the types of computational approaches used to study NLO properties. The values are representative and not specific to this compound.

Applications of Methyl 2,4 Dimethyloxazole 5 Carboxylate in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of Methyl 2,4-dimethyloxazole-5-carboxylate in organic synthesis is derived from its identity as a substituted oxazole (B20620). Oxazoles are a well-established class of five-membered aromatic heterocycles that are present in numerous natural products and pharmacologically active compounds. The specific arrangement of substituents on this particular molecule offers a unique combination of stability and reactivity, making it a valuable starting point for diverse synthetic endeavors.

The oxazole ring is a key synthon that can be transformed into other heterocyclic systems. Furan, for instance, is a five-membered aromatic heterocycle used extensively in organic synthesis. chemenu.com The transformation of oxazoles into other rings, such as pyridines or furans, is a known strategy for generating molecular diversity from a common precursor. While direct conversion of this compound is specific to the reaction conditions, analogous transformations in related heterocyclic systems are well-documented. For example, the related compound 2,4-dimethylthiazole-5-carboxylic acid can be heated to produce 2,4-dimethylthiazole (B1360104), demonstrating the utility of this type of scaffold as a precursor. orgsyn.org

Substituted oxazoles and related heterocycles are crucial intermediates in the synthesis of complex target molecules, particularly in the pharmaceutical industry. For example, the structurally similar 2-amino-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of the cephalosporin (B10832234) antibiotic Cefditoren Pivoxil. google.com This highlights the role of such five-membered heterocyclic carboxylates as vital building blocks. This compound serves a similar purpose, providing a stable and functionalized core that can be incorporated into a larger molecule and subsequently modified through reactions involving the ester or the ring itself. Its commercial availability points to its use as a starting material in various synthetic processes. synquestlabs.com

The oxazole moiety is increasingly being used to construct non-proteinogenic, or unnatural, amino acids. These novel amino acids are then incorporated into peptides to create peptidomimetics with enhanced stability, potency, and specific therapeutic properties. A convenient and efficient synthesis of novel heterocyclic amino acid-like building blocks has been developed using regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgnih.gov These were prepared by reacting β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. beilstein-journals.orgnih.gov Another example is 5-amino-3-methyl-isoxazole-4-carboxylic acid, which has been successfully used as a β-amino acid in solid-phase peptide synthesis. nih.gov By analogy, this compound represents a scaffold that could be modified to produce unique amino acid derivatives for use in drug discovery and biotechnology.

The oxazole ring is a structural motif found in a variety of naturally occurring compounds with significant biological activity. Many amino-functionalized 1,2-oxazole derivatives, for example, are neuroactive compounds, such as the fungal natural products muscimol (B1676869) and ibotenic acid. nih.gov The synthesis of these natural products and their analogs often relies on the construction and functionalization of the core heterocyclic ring. The strategic use of building blocks like this compound is essential for the laboratory synthesis of such complex natural products, enabling further study of their biological functions.

Contributions to Ligand Design in Catalysis

The design of effective ligands is central to the advancement of transition-metal catalysis. Ligands coordinate to a metal center and modulate its reactivity, selectivity, and stability. The structure of this compound, containing both nitrogen and oxygen heteroatoms with lone pairs of electrons, makes it an interesting candidate for ligand development. These heteroatoms can act as coordination sites for metal ions. Research into related structures has shown that thiazolyl-oxazoles featuring a specific NCCN (nitrogen-carbon-carbon-nitrogen) arrangement, similar to 2,2′-bipyridyl, are known to form metal chelates. researchgate.net This suggests that the oxazole framework provided by this compound could be elaborated into more complex structures to create novel bidentate or polydentate ligands for catalytic applications.

Exploration in Advanced Materials Development

The field of materials science continuously seeks novel organic molecules with unique photophysical or electronic properties. Oxazole-containing compounds have demonstrated significant promise in this area. A notable example is the development of 2,4,5-trisubstituted oxazoles for specific applications. For instance, a bis-oxazole derivative has been used to synthesize DMPOPOP (1,4-Bis(2-methyl-5-phenyloxazolyl)benzene), a compound utilized as a liquid scintillator. nih.gov This synthesis was achieved through a one-pot method followed by a Suzuki-Miyaura coupling reaction. nih.gov The aromatic and electron-rich nature of the oxazole ring in this compound makes it and its derivatives attractive candidates for the development of new advanced materials, such as organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials.

Interactive Data Tables

Table 1: Summary of Synthetic Applications and Research Findings

Application AreaKey Structural Feature/ConceptResearch ExampleCitation
Precursor for Heterocycles Heterocyclic ring transformationSynthesis of 2,4-dimethylthiazole from its carboxylic acid precursor. orgsyn.org
Intermediate in Synthesis Stable, functionalized core2-amino-4-methylthiazole-5-carboxylate used to synthesize Cefditoren Pivoxil. google.com
Amino Acid Derivatives Bioisostere for peptide modificationSynthesis of novel amino acid-like building blocks from 1,2-oxazole carboxylates. beilstein-journals.orgnih.gov
Ligand Design Metal-chelating N,O-heteroatomsThiazolyl-oxazoles with a bipyridyl-like feature for metal chelation. researchgate.net
Advanced Materials Aromatic, photophysically active coreSynthesis of the liquid scintillator DMPOPOP using a bis-oxazole intermediate. nih.gov

Applications in Fluorescent Probes and Sensors

This compound, while not intrinsically fluorescent, serves as a valuable scaffold in the development of sophisticated fluorescent probes and sensors. The inherent structural and electronic properties of the oxazole ring, combined with the reactive handles provided by the methyl and carboxylate groups, allow for its incorporation into larger, more complex fluorophoric systems. The field of fluorescent probes relies on molecules that can signal changes in their environment through alterations in their fluorescence emission, and oxazole derivatives have demonstrated significant promise in this area.

The core utility of this compound in this context lies in its function as a modifiable building block. The ester and methyl groups on the oxazole ring are amenable to a variety of chemical transformations, enabling the attachment of other molecular components to construct a functional fluorescent probe. A typical fluorescent sensor comprises a fluorophore (the signaling unit), a receptor (the analyte-binding unit), and a linker. The oxazole moiety derived from this compound can be integrated into the fluorophore component of such systems.

Detailed Research Findings

Research into oxazole-containing fluorophores has revealed that their photophysical properties are highly tunable and sensitive to the local environment. For instance, 2,5-diaryloxazoles are known to be highly fluorescent. nih.gov The connection of the oxazole ring to other aromatic systems, such as a triphenylamine (B166846) core, can lead to the development of biphotonic DNA probes. nih.govinstitut-curie.org The specific connectivity of the oxazole ring to the rest of the molecule significantly impacts the fluorescence behavior, with some isomers displaying an "on/off" switching mechanism upon binding to DNA. nih.gov

Furthermore, the introduction of electron-donating and electron-withdrawing groups to the oxazole ring system can induce intramolecular charge transfer (ICT), a phenomenon often exploited in the design of environment-sensitive probes. researchgate.net These "push-pull" fluorophores can exhibit large Stokes shifts and their emission maxima can be highly dependent on solvent polarity, making them excellent candidates for sensing applications.

While direct studies on fluorescent probes derived from this compound are not extensively documented, the principles established from research on analogous oxazole structures provide a strong foundation for its potential applications. The carboxylate group can be readily converted to an amide, facilitating the linkage to biomolecules or other signaling moieties. The methyl groups can also be functionalized, although they are generally less reactive.

The following table summarizes the photophysical properties of representative oxazole-based fluorescent probes, illustrating the range of characteristics that could potentially be achieved by modifying and incorporating the this compound scaffold.

Probe ArchitectureTarget Analyte/ApplicationExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Features
TP-Ox5Py Series DNANot specifiedNot specifiedNot specified"On/off" fluorescence upon DNA binding, good two-photon cross-section. nih.gov
2,5-Diaryloxazole Derivatives General Solvatochromic Probes~350-400~400-550VariableHigh fluorescence, sensitive to solvent polarity. nih.gov
Oxazolo[4,5-b]pyridine Dyes pH, Metal Ions~350-450~450-600VariableStrong charge transfer character, forms fluorescent cations. researchgate.net
ESIPT-prone Oxazole Derivatives Lipid-based StructuresNot specifiedNot specifiedNot specifiedProne to excited-state intramolecular proton transfer, useful for cellular imaging. rsc.org

This table is illustrative and based on the general properties of oxazole-containing fluorescent probes. Specific values would be dependent on the final molecular structure of a probe derived from this compound.

Future Research Directions for Methyl 2,4 Dimethyloxazole 5 Carboxylate

Emerging Synthetic Methodologies and Enhanced Efficiency

While classical methods for oxazole (B20620) synthesis like the Robinson-Gabriel and Fischer syntheses are well-established, future efforts will likely concentrate on developing more efficient, sustainable, and versatile strategies for constructing the 2,4,5-trisubstituted oxazole core of Methyl 2,4-dimethyloxazole-5-carboxylate. tandfonline.com

Emerging strategies could bypass the limitations of traditional multi-step procedures. One promising avenue is the adaptation of the Hantzsch thiazole (B1198619) synthesis , which traditionally combines α-haloketones and thioamides, by using amides instead to form the oxazole ring. synarchive.com Another powerful technique is the Van Leusen oxazole synthesis , which constructs the ring from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The development of one-pot variants of these reactions, potentially in environmentally benign solvents like ionic liquids, could significantly enhance efficiency. nih.gov

Modern metal-catalyzed reactions offer another frontier. Copper-catalyzed tandem oxidative cyclization, which can form polysubstituted oxazoles from simple ketones and amides under an oxygen atmosphere, presents a highly efficient, atom-economical route. organic-chemistry.orgacs.org Similarly, methods involving the condensation of esters with specialized isocyanide reagents are being developed and could be tailored for the target molecule, offering rapid assembly of the substituted oxazole core. acs.org

Discovery of Novel Reactivity and Transformation Pathways

The future exploration of this compound's reactivity will move beyond simple functional group manipulations to uncover novel transformation pathways of the core heterocyclic structure. The inherent reactivity of the oxazole ring, including its potential to act as a diene in Diels-Alder cycloadditions, remains a fertile ground for investigation. youtube.com

The functional groups offer multiple handles for derivatization. The C5-ester is a key site for modification; it can be readily hydrolyzed to the corresponding carboxylic acid, a transformation well-documented in analogous thiazole systems. chemicalbook.com This acid can then serve as a precursor for amides, other esters, or more complex functionalities. The methyl groups at C2 and C4 could be targets for C-H activation or radical functionalization to introduce further diversity.

A particularly innovative research direction involves exploring enzymatic or biomimetic transformations. For instance, studies have shown that C2-unsubstituted oxazoles can undergo ring oxidation to 2-oxazolones, catalyzed by cytosolic aldehyde oxidase. nih.gov Investigating whether this compound or its derivatives can undergo similar novel metabolic or biocatalytic transformations could reveal new bioactive compounds or synthetic intermediates.

Advanced Computational Prediction and Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery process. For this compound, in silico methods can predict its fundamental properties and guide the synthesis of new derivatives with tailored functions, bypassing extensive empirical screening. youtube.com

Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, including HOMO/LUMO energy levels, electrostatic potential maps, and bond dissociation energies. This information provides deep insights into the molecule's reactivity, predicting the most likely sites for electrophilic or nucleophilic attack and guiding the development of new reactions. acs.org

Furthermore, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this oxazole might interact with biological targets like enzymes or protein receptors. nih.govnih.gov By computationally evaluating binding affinities and interaction modes, researchers can rationally design and prioritize new compounds for synthesis, for example, as potential enzyme inhibitors for therapeutic applications. nih.gov This predictive power is crucial for focusing laboratory efforts on the most promising candidates.

Integration with Cutting-Edge Materials Science Concepts

The oxazole core is a known component in advanced materials, and a key future direction is to explore the potential of this compound as a building block for functional polymers and organic electronic materials. acs.org

The molecule itself is a small entity, but it can be chemically modified to act as a monomer for polymerization. For instance, the ester group could be converted to an alcohol or an amine, which could then be used in step-growth polymerizations to create novel poly(ester amide)s, a class of materials that can be designed to be renewable and cross-linkable. rsc.org Methodologies for creating poly-oxazoles through iterative processes have already been established and could be adapted. nih.gov

Aromatic oxadiazole polymers are known for their use as charge-transporting layers in organic light-emitting diodes (OLEDs). rsc.org By designing polymerization strategies that incorporate the 2,4-dimethyloxazole-5-carboxylate unit into a conjugated polymer backbone, it may be possible to create new materials with tailored optoelectronic properties. Research would focus on synthesizing these polymers and characterizing their thermal stability, charge mobility, and photoluminescence to evaluate their suitability for applications in organic electronics.

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